DNA Binding Affinity: Dual-Site Interaction with Calculated ΔG Values
Molecular docking studies demonstrate that 1,4-bis(2-chloro-4-nitrophenyl)piperazine binds to DNA at two distinct sites with calculated binding free energies of -7.5 kcal/mol and -7.4 kcal/mol [1]. This dual-site binding profile contrasts with that of the non-chlorinated analog 1,4-bis(4-nitrophenyl)piperazine, which is reported as an impurity of Palbociclib and studied for antimicrobial and anthelmintic effects rather than for DNA intercalation or groove-binding anticancer mechanisms .
| Evidence Dimension | Calculated DNA binding free energy (ΔG) |
|---|---|
| Target Compound Data | -7.5 kcal/mol (site 1); -7.4 kcal/mol (site 2) |
| Comparator Or Baseline | 1,4-Bis(4-nitrophenyl)piperazine: No reported DNA binding free energy data; compound reported as CDK4/6 inhibitor impurity with antimicrobial/anthelmintic research focus |
| Quantified Difference | Target compound demonstrates quantifiable dual-site DNA binding with sub- -7 kcal/mol affinity; comparator lacks documented DNA intercalation/groove-binding data in accessible literature |
| Conditions | Molecular docking simulation using Spartan06 program for conformational analysis; DNA as receptor target |
Why This Matters
The dual-site DNA binding profile with favorable calculated ΔG values provides a specific, quantifiable basis for prioritizing this compound in DNA-targeted anticancer screening cascades over analogs that lack documented DNA affinity data.
- [1] Bayburt Üniversitesi Fen Bilimleri Dergisi. Clarification of the Structure of 1,4-Bis(2-Chloro-4-Nitrophenyl)Piperazine Molecule and Its Molecular Docking Analysis with DNA. 2022; 5(1): 19-25. DOI: 10.55117/bufbd.1140385. View Source
